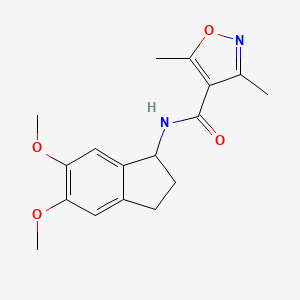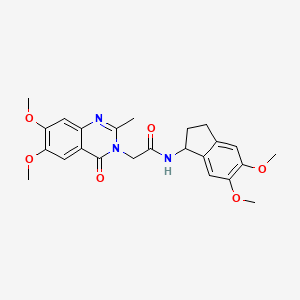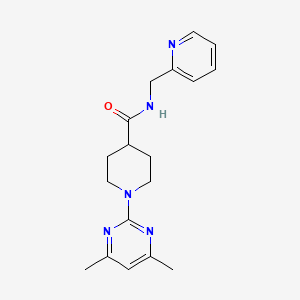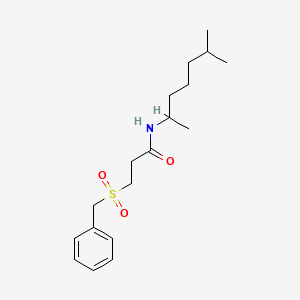![molecular formula C23H20N4O3 B14937175 (2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937175.png)
(2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is a complex organic compound that features a benzyl ether group, a benzotriazinone moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of 4-(Benzyloxy)phenylamine: This can be achieved by reacting 4-(benzyloxy)phenol with an amine source under suitable conditions.
Synthesis of 4-Oxo-1,2,3-benzotriazin-3(4H)-yl intermediate: This intermediate can be synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The final step involves coupling the 4-(benzyloxy)phenylamine with the 4-oxo-1,2,3-benzotriazin-3(4H)-yl intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazinone moiety can be reduced under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group may yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, modulating their activity. The benzyl ether group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyl ether group but lacks the benzotriazinone moiety.
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Contains the benzotriazinone moiety but lacks the benzyl ether group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(27-23(29)20-9-5-6-10-21(20)25-26-27)22(28)24-18-11-13-19(14-12-18)30-15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,24,28)/t16-/m0/s1 |
InChI Key |
PQUKCOMSFUSVKN-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14937109.png)

![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B14937122.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B14937145.png)

![trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937159.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14937162.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B14937170.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937184.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937190.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14937198.png)
